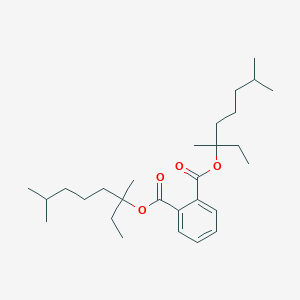
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is an organic compound that belongs to the class of phthalate esters. It is a diester of benzene-1,2-dicarboxylic acid (phthalic acid) with 3,7-dimethyloctan-3-ol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3,7-dimethyloctan-3-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid and 3,7-dimethyloctanoic acid.
Reduction: Formation of benzene-1,2-dimethanol and 3,7-dimethyloctanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Another phthalate ester with similar chemical properties but different alkyl groups.
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate: A similar compound with different alkyl substituents.
Uniqueness
Bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and stability, such as in plasticizers and drug delivery systems.
Propiedades
| 111983-14-3 | |
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
bis(3,7-dimethyloctan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-9-27(7,19-13-15-21(3)4)31-25(29)23-17-11-12-18-24(23)26(30)32-28(8,10-2)20-14-16-22(5)6/h11-12,17-18,21-22H,9-10,13-16,19-20H2,1-8H3 |
Clave InChI |
RKBCEWOHHRJAPS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(CC)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
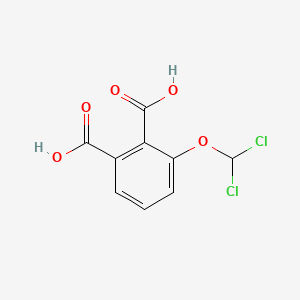
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/no-structure.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
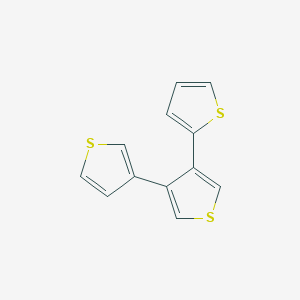

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
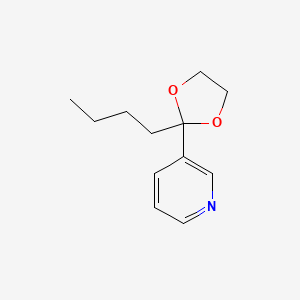

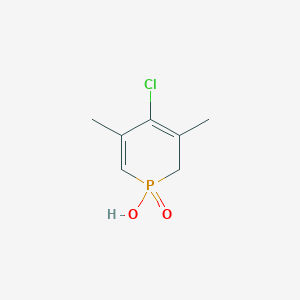
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
